1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil
1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil
Brand Name:
Vulcanchem
CAS No.:
126259-82-3
VCID:
VC0142998
InChI:
InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18)
SMILES:
CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O
Molecular Formula:
C12H18N2O5
Molecular Weight:
270.28 g/mol
1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil
CAS No.: 126259-82-3
Main Products
VCID: VC0142998
Molecular Formula: C12H18N2O5
Molecular Weight: 270.28 g/mol
CAS No. | 126259-82-3 |
---|---|
Product Name | 1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil |
Molecular Formula | C12H18N2O5 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | 1-(1,3-dihydroxy-2-methylpropoxy)-5,6,7,8-tetrahydroquinazoline-2,4-dione |
Standard InChI | InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18) |
Standard InChIKey | MQUAROFWJCQPPG-UHFFFAOYSA-N |
SMILES | CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |
Canonical SMILES | CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |
Synonyms | 1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil DHPTU |
PubChem Compound | 130874 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume